molecular formula C7H9F2NO4 B1434323 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate CAS No. 1630906-58-9

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate

Cat. No.: B1434323
CAS No.: 1630906-58-9
M. Wt: 209.15 g/mol
InChI Key: UPGXDNLSSJTSDE-UHFFFAOYSA-N
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Description

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate is a bicyclic amine derivative featuring a fused cyclopropane ring system with two fluorine atoms at the 6,6-positions and a nitrogen atom at the 3-position. The hemioxalate salt form enhances solubility and stability, making it suitable for pharmaceutical research. It is structurally related to protease inhibitors like boceprevir, where bicyclic frameworks are critical for binding enzyme active sites . Key physicochemical properties include:

  • Molecular Formula: C₅H₇F₂N·(C₂H₂O₄)₀.₅ (hemioxalate form).
  • Applications: Investigated as a building block in drug discovery, particularly for antiviral and enzyme-targeting agents .

Properties

CAS No.

1630906-58-9

Molecular Formula

C7H9F2NO4

Molecular Weight

209.15 g/mol

IUPAC Name

6,6-difluoro-3-azabicyclo[3.1.0]hexane;oxalic acid

InChI

InChI=1S/C5H7F2N.C2H2O4/c6-5(7)3-1-8-2-4(3)5;3-1(4)2(5)6/h3-4,8H,1-2H2;(H,3,4)(H,5,6)

InChI Key

UPGXDNLSSJTSDE-UHFFFAOYSA-N

SMILES

C1C2C(C2(F)F)CN1.C1C2C(C2(F)F)CN1.C(=O)(C(=O)O)O

Canonical SMILES

C1C2C(C2(F)F)CN1.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of fluorinated precursors and azabicyclo intermediates, which undergo cyclization reactions facilitated by catalysts such as Co(II)-based metalloradical catalysts . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for the efficient handling of hazardous reagents and the precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-azabicyclo ketones, while reduction can produce difluoro-azabicyclo alkanes .

Scientific Research Applications

Medicinal Chemistry

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate has been investigated for its potential use in drug development due to its structural similarity to known pharmacophores. Its fluorinated nature may enhance metabolic stability and bioavailability:

  • Case Study : Research has indicated that fluorinated compounds often exhibit improved binding affinity to biological targets. This compound's unique bicyclic structure may facilitate interactions with specific receptors or enzymes, potentially leading to the development of novel therapeutics for conditions such as neurodegenerative diseases or cancer.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced polymers and composites:

  • Application Example : The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability due to its rigid bicyclic structure.

Synthetic Organic Chemistry

This compound serves as an important building block in synthetic organic chemistry, allowing for the construction of more complex molecules:

  • Synthesis Pathways : The compound can be utilized in various synthetic pathways to create derivatives that may possess distinct chemical properties or biological activities.

Chemical Biology

In chemical biology, this compound can be employed as a probe to study biological processes or molecular interactions:

  • Research Potential : Its ability to selectively bind to certain biomolecules can aid in elucidating mechanisms of action in cellular pathways.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Ring Conformation

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
  • Key Differences: Replaces fluorine with methyl groups. The bulkier methyl substituents introduce steric repulsion, flattening the 5-membered ring moiety. This structural feature is critical in boceprevir, where the dimethyl group eliminates a hydrogen bond donor, optimizing interactions with viral proteases .
  • Torsional Angle Data : The N5N1C2C3 torsional angle in 6,6-dimethyl derivatives is similar to 6,6-difluoro analogs (flattened ring), but methyl groups induce greater steric strain compared to fluorine .
1,5-Diazabicyclo[3.1.0]hexane
  • Key Differences : Contains an additional nitrogen atom (1,5-diaza) instead of fluorine. This increases basicity and alters hydrogen-bonding capacity.
  • Structural Impact : Lacking substituents at the 6,6-positions, the 5-membered ring is more planar due to reduced steric hindrance .
6,6′-Bis(1,5-diazabicyclo[3.1.0]hexane)
  • Key Differences : A dimeric structure with two 1,5-diazabicyclo units linked at the 6-positions. The absence of substituents allows for conformational flexibility, contrasting with the rigidity of fluorinated analogs .

Electronic and Pharmacokinetic Modifications

Fluorine vs. Methyl Substituents
  • Electronic Effects : Fluorine’s electronegativity enhances metabolic stability by resisting oxidation, whereas methyl groups may increase lipophilicity.
  • Biological Impact : Fluorinated derivatives like 6,6-difluoro-3-azabicyclo[3.1.0]hexane are preferred in contexts requiring prolonged half-lives, while methylated analogs (e.g., boceprevir intermediates) optimize steric interactions .
6,6-Difluoro-2-azabicyclo[3.1.0]hexane
  • Key Differences: Nitrogen position shifted to 2-aza.

Comparison with Larger Ring Systems

6,6-Difluoro-3-azabicyclo[3.2.0]heptane
  • Key Differences : Incorporates a 7-membered ring (heptane vs. hexane). Increased ring size reduces angle strain but may decrease binding affinity due to conformational flexibility .
1,1-Difluoro-5-azaspiro[2.5]octane
  • Key Differences : Spirocyclic structure (two fused rings sharing one atom) introduces distinct 3D geometry. This system offers unique spatial arrangements for targeting enzymes with deep binding pockets .

Structural Insights from Crystallography and Computational Studies

  • 6,6-Difluoro Derivatives : X-ray diffraction (XRD) and gas electron diffraction (GED) reveal flattened 5-membered rings due to fluorine’s small size and electronegativity. QC calculations confirm reduced torsional strain compared to methylated analogs .

Pharmacological Relevance

  • Antiviral Activity : Fluorinated bicyclo compounds show promise as SARS-CoV-2 Mpro inhibitors, leveraging rigidity and metabolic stability .
  • Enzyme Inhibition : The hemioxalate salt form improves solubility, facilitating in vitro testing against serine proteases .

Comparative Data Table

Compound Name Substituents Ring System Key Properties/Applications References
6,6-Difluoro-3-azabicyclo[3.1.0]hexane 6,6-F₂ Bicyclo[3.1.0] High metabolic stability; antiviral
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 6,6-(CH₃)₂ Bicyclo[3.1.0] Boceprevir intermediate; steric bulk
1,5-Diazabicyclo[3.1.0]hexane None Bicyclo[3.1.0] Flexible; increased basicity
6,6-Difluoro-2-azabicyclo[3.1.0]hexane 6,6-F₂; 2-N Bicyclo[3.1.0] Altered H-bonding; positional isomer
6,6-Difluoro-3-azabicyclo[3.2.0]heptane 6,6-F₂ Bicyclo[3.2.0] Larger ring; reduced strain

Biological Activity

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate (CAS No. 1630906-58-9) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16F4N2O4
  • Molecular Weight : 328.27 g/mol
  • Purity : Typically ≥ 97% .

Biological Activity Overview

The biological evaluation of compounds similar to this compound has revealed significant antiproliferative effects against various cancer cell lines. Notably, studies have indicated that compounds containing the azabicyclo[3.1.0]hexane framework may influence key cellular pathways involved in tumor progression.

Antiproliferative Effects

A study conducted on a series of heterocyclic compounds with structures related to 6,6-Difluoro-3-azabicyclo[3.1.0]hexane demonstrated notable antiproliferative activity across multiple cancer cell lines, including:

  • Human Erythroleukemia (K562)
  • T Lymphocyte (Jurkat)
  • Cervical Carcinoma (HeLa)
  • Mouse Colon Carcinoma (CT26)

The IC50 values for these compounds ranged from 4.2 to 24.1 μM, indicating promising cytotoxic potential .

Cell LineIC50 (μM)Mechanism of Action
K5624 - 14Induces apoptosis and cell cycle arrest
HeLa8 - 19Alters actin filament dynamics
CT263 - 9Inhibits cell motility and induces apoptosis

The mechanisms by which this compound exerts its biological effects appear to involve several key pathways:

  • Apoptosis Induction : The compound has been shown to increase the population of cells in the SubG1 phase, indicative of apoptosis activation.
  • Cell Cycle Arrest : Treatment with this compound results in significant alterations in cell cycle distribution, particularly in HeLa and CT26 cells.
  • Inhibition of Cell Motility : Observations indicate a reduction in cell motility and changes in cytoskeletal dynamics post-treatment.

Study on Antitumor Activity

In a recent study published in PMC, researchers evaluated the antitumor properties of compounds related to azabicyclo frameworks, including derivatives of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane. The results indicated that these compounds not only inhibited proliferation but also significantly affected the morphology and motility of cancer cells .

In Vivo Studies

Preliminary in vivo experiments involving Balb/C mice demonstrated that these compounds could impact tumor growth dynamics, suggesting potential for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 6,6-difluoro-3-azabicyclo[3.1.0]hexane hemioxalate?

Methodological Answer: The synthesis of bicyclic azabicyclo compounds often involves cyclopropanation and fluorination steps. For analogous structures (e.g., 3-phenyl-3-azabicyclo[3.1.0]hexane derivatives), copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) under inert atmospheres (N₂) with ligands like CuI and bases such as K₃PO₄ has been effective . Fluorination can be achieved via halogen-exchange reactions using fluorinating agents (e.g., DAST or Deoxo-Fluor). Key steps include:

  • Cyclopropanation : Use of diazo compounds or transition-metal catalysts.
  • Fluorination : Selective introduction of fluorine at the 6,6-positions via SN2 displacement or radical pathways.
  • Purification : Crystallization using pentane/ether mixtures or column chromatography .

Q. How can structural elucidation of this compound be performed?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.5–4.0 ppm for bicyclic protons; CF₂ groups show splitting due to ¹⁹F coupling) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion for C₅H₇NF₂·C₂HO₄).
  • X-ray Crystallography : To resolve stereochemistry and confirm the hemioxalate counterion arrangement.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O from oxalate) and 1100–1200 cm⁻¹ (C-F stretching) .

Q. What are the potential applications of this compound in pharmaceutical research?

Methodological Answer: The bicyclic core and fluorine substituents enhance metabolic stability and bioavailability, making it a candidate for:

  • Central Nervous System (CNS) Targets : Analogues (e.g., 1-phenyl-3-azabicyclo derivatives) show affinity for sigma receptors, suggesting utility in neuropsychiatric disorders .
  • Enzyme Inhibition : Fluorine’s electronegativity may modulate interactions with catalytic sites (e.g., kinases or proteases) .
  • Prodrug Development : The hemioxalate salt improves solubility for in vivo studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identify low-energy pathways for cyclopropanation using software like GRRM or AFIR .
  • Solvent Effects : COSMO-RS simulations to select solvents that stabilize intermediates (e.g., isopropanol for coupling reactions) .
  • Machine Learning : Train models on fluorination reaction datasets to predict optimal temperature, catalysts, and yields .

Q. How should researchers resolve contradictions between experimental and computational data?

Methodological Answer:

  • Statistical Validation : Use tools like ANOVA to compare computational predictions (e.g., reaction yields) with experimental replicates .
  • Sensitivity Analysis : Vary parameters (e.g., temperature, catalyst loading) to identify outliers in computational models.
  • Cross-Validation : Compare results across multiple software platforms (e.g., Gaussian vs. ORCA for DFT) .

Q. What strategies improve reaction efficiency in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous processing minimizes side reactions (e.g., dimerization of intermediates) .
  • Catalyst Optimization : Screen ligands (e.g., Josiphos for asymmetric fluorination) to enhance enantioselectivity.
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .

Q. How do the fluorine atoms influence the compound’s reactivity and stability?

Methodological Answer:

  • Electronic Effects : Fluorine’s -I effect stabilizes adjacent carbocations, facilitating ring-opening reactions.
  • Steric Hindrance : The 6,6-difluoro arrangement may block nucleophilic attack at the bridgehead.
  • Metabolic Stability : Fluorine reduces oxidative metabolism, confirmed via microsomal assays (t₁/₂ > 60 min) .

Q. What safety protocols are critical for handling fluorinated bicyclic compounds?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Fluorinated compounds may release HF upon decomposition; use acid-resistant gloves and face shields.
  • Ventilation : Conduct reactions in fume hoods with HEPA filters.
  • Waste Disposal : Neutralize fluorinated byproducts with CaCO₃ before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate
Reactant of Route 2
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate

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